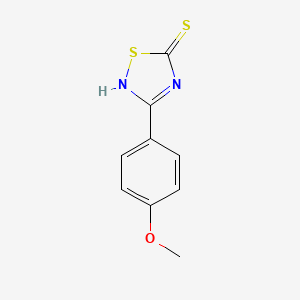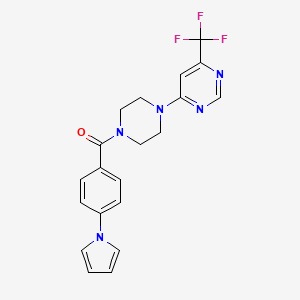![molecular formula C15H21ClO B2379262 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one CAS No. 571157-70-5](/img/structure/B2379262.png)
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one is a chemical compound with the molecular formula C15H21ClO and a molecular weight of 252.78 g/mol . It is also known by its IUPAC name, 2-chloro-1-(2,4-diisopropylphenyl)-1-propanone . This compound is characterized by the presence of a chlorinated propanone group attached to a phenyl ring substituted with two isopropyl groups.
Preparation Methods
The synthesis of 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one typically involves the chlorination of a precursor compound. One common method is the Friedel-Crafts acylation reaction, where 2,4-diisopropylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by distillation or recrystallization.
Chemical Reactions Analysis
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one can be compared with other similar compounds such as:
2,6-Diisopropylphenylamine: This compound has similar isopropyl substitutions on the phenyl ring but lacks the chloropropanone group.
2,4-Diisopropylbenzaldehyde: This compound has an aldehyde group instead of the chloropropanone group.
2,4-Diisopropylphenol: This compound has a hydroxyl group instead of the chloropropanone group.
Properties
IUPAC Name |
2-chloro-1-[2,4-di(propan-2-yl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClO/c1-9(2)12-6-7-13(15(17)11(5)16)14(8-12)10(3)4/h6-11H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCJYJOSSJSMQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)C(C)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

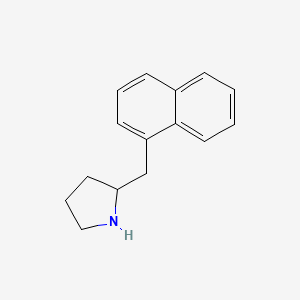
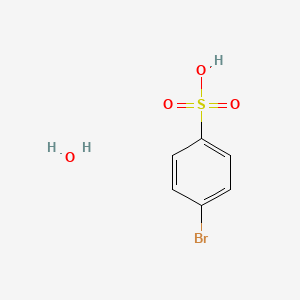
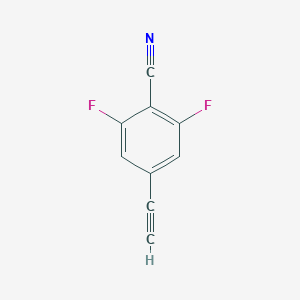
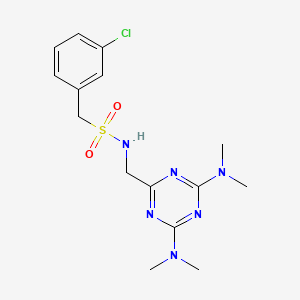
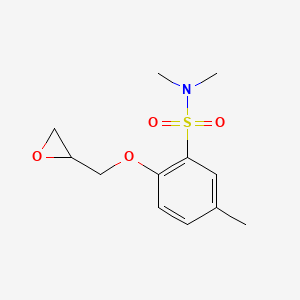
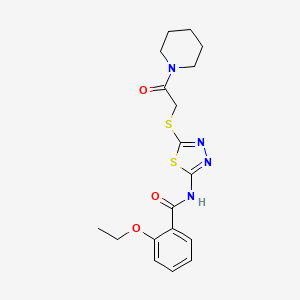
![(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379191.png)
![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2379192.png)
![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2379195.png)
